
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is an organosilicon compound characterized by a silacyclobutene ring. Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene typically involves the following steps:
Formation of the Silacyclobutene Ring: This can be achieved through a [2+2] cycloaddition reaction between a silene and an alkyne.
Substitution Reactions: Introduction of phenyl groups can be done via Grignard reagents or organolithium reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in controlled environments.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkyl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated or alkylated silacyclobutene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its use as a drug delivery vehicle due to its stability and biocompatibility.
Industry: Applications in the production of high-performance materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action for 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its chemical structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylsilane: Similar in structure but lacks the silacyclobutene ring.
Triphenylsilane: Contains three phenyl groups but differs in the overall structure.
Phenylsilane: A simpler compound with a single phenyl group attached to silicon.
Uniqueness
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is unique due to its silacyclobutene ring, which imparts distinct chemical and physical properties compared to other organosilicon compounds.
Propiedades
Fórmula molecular |
C31H28Si |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3,4-triphenyl-2-(1-phenylethenyl)silete |
InChI |
InChI=1S/C31H28Si/c1-24(25-16-8-4-9-17-25)31(28-22-14-7-15-23-28)29(26-18-10-5-11-19-26)30(32(31,2)3)27-20-12-6-13-21-27/h4-23H,1H2,2-3H3 |
Clave InChI |
VOCYPLHWAAKXMQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(=C(C1(C2=CC=CC=C2)C(=C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
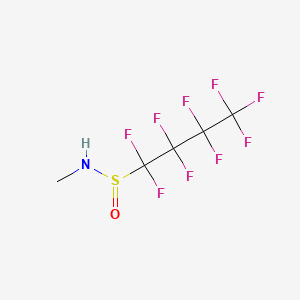

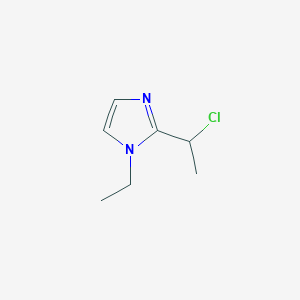

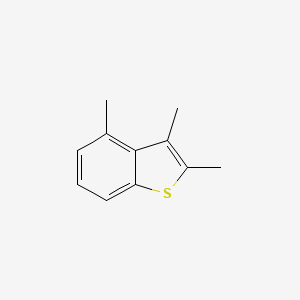
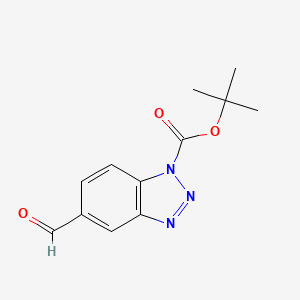

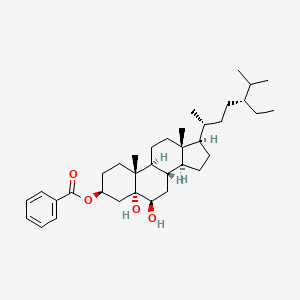

![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
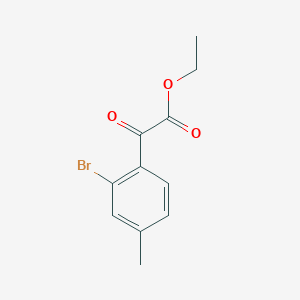
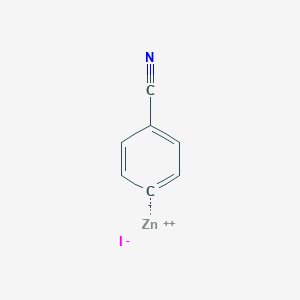
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
